molecular formula C22H27N5O5 B2382751 7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1049462-83-0

7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B2382751
CAS No.: 1049462-83-0
M. Wt: 441.488
InChI Key: DXEKBTIEKSUWAK-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities, including anti-tubercular and anti-cancer properties.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a pyrrolopyrimidine core with various substituents. For example, in a study , a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures. For example, novel compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related precursors. These compounds have been evaluated for their anti-inflammatory and analgesic activities, indicating potential pharmacological applications (Abu‐Hashem et al., 2020).

Structural Characterization and Reactivity

Structural studies and reactivity analyses of related compounds provide insight into their chemical properties and potential uses. For instance, NMR studies of buspirone analogues, including structural characterization and conformation analysis, contribute to understanding the molecular interactions and stability of these compounds (Chilmonczyk et al., 1996).

Potential Pharmacological Applications

Research on compounds with similar structures has revealed potential pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. These studies suggest that compounds synthesized from related chemical structures could serve as leads for the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Catalysis and Synthetic Methodology

Some research has focused on developing efficient synthetic methodologies for producing pyrimidine derivatives, highlighting the versatility of these chemical frameworks in organic synthesis. Novel multicomponent synthesis techniques have been developed, utilizing catalysis to create complex molecules efficiently (Rahmani et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is being studied for its anti-tubercular activity, it might work by inhibiting a specific enzyme or pathway in the Mycobacterium tuberculosis bacteria .

Properties

IUPAC Name

7-butyl-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-4-5-8-27-16(14-15-18(27)23(2)22(31)24(3)19(15)28)20(29)25-9-11-26(12-10-25)21(30)17-7-6-13-32-17/h6-7,13-14H,4-5,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEKBTIEKSUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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